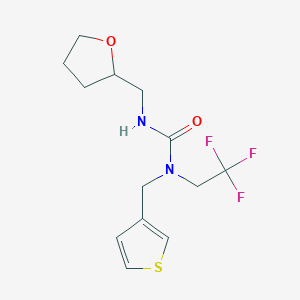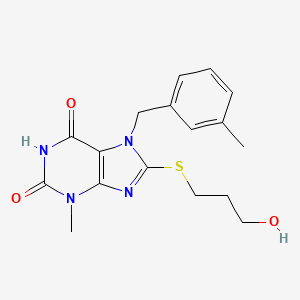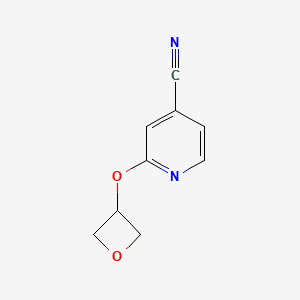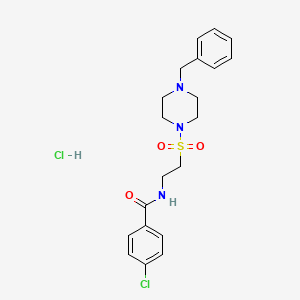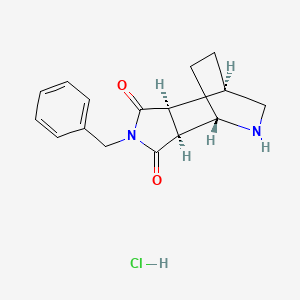![molecular formula C18H13F3N2O4S B2527187 3-(2-(3-氧代-6-(三氟甲基)-3,4-二氢-2H-苯并[b][1,4]噻嗪-2-基)乙酰胺基)苯甲酸 CAS No. 692264-26-9](/img/structure/B2527187.png)
3-(2-(3-氧代-6-(三氟甲基)-3,4-二氢-2H-苯并[b][1,4]噻嗪-2-基)乙酰胺基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid is a complex organic compound often used in chemical and pharmaceutical research due to its unique structure and properties. The trifluoromethyl group and benzo[b][1,4]thiazinone core are particularly interesting because they can influence various biological activities.
科学研究应用
Chemistry
In organic synthesis, it is used as a precursor for more complex molecules and as a reagent in various reactions due to its reactive functional groups.
Biology
Its structural moieties lend themselves to interactions with biological macromolecules, making it useful in designing inhibitors or activators of enzymes.
Medicine
The compound's derivatives might possess therapeutic properties such as anti-inflammatory, anti-cancer, or anti-viral activities. Research often focuses on modifying the structure to enhance these effects.
Industry
In industrial chemistry, derivatives of this compound can be utilized in the creation of specialty chemicals, dyes, or advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving:
Formation of the benzo[b][1,4]thiazinone core
Introduction of the trifluoromethyl group
Acetylation
Amido linkage formation
Final acylation to introduce the benzoic acid moiety
Standard conditions often involve organic solvents like dichloromethane or acetonitrile, catalysts such as palladium on carbon, and reagents including trifluoromethyl iodide and acetic anhydride.
Industrial Production Methods
In an industrial setting, these methods are scaled up using larger reactors, continuous flow systems, and possibly automated processes to ensure consistency, yield, and safety. Specific reaction conditions such as temperature and pressure might be optimized to enhance efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to sulfoxides or sulfones.
Reduction: : The carbonyl group in the benzo[b][1,4]thiazinone ring can be reduced to form the corresponding alcohol.
Substitution: : The trifluoromethyl and acetamido groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Nucleophiles like amines or electrophiles like alkyl halides under basic or acidic conditions
Major Products
Oxidation: : Sulfoxides, sulfones
Reduction: : Alcohol derivatives
Substitution: : Varied derivatives depending on the nature of the nucleophile or electrophile
作用机制
The specific biological activities arise from interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity, while the benzo[b][1,4]thiazinone core might inhibit specific enzymes by mimicking natural substrates or blocking active sites.
相似化合物的比较
Unique Features
The trifluoromethyl group imparts distinct electronic properties, making it different from analogs lacking this group.
The benzo[b][1,4]thiazinone core is less common, which contributes to the compound's unique reactivity and biological interactions.
Similar Compounds
3-(2-(3-oxo-6-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid (methyl instead of trifluoromethyl)
3-(2-(3-oxo-6-(chloromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid (chloromethyl instead of trifluoromethyl)
These analogs can provide insights into the effects of different substituents on the benzo[b][1,4]thiazinone scaffold.
Hopefully, this dives into the world of 3-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)benzoic acid in a way that satisfies your curiosity
属性
IUPAC Name |
3-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S/c19-18(20,21)10-4-5-13-12(7-10)23-16(25)14(28-13)8-15(24)22-11-3-1-2-9(6-11)17(26)27/h1-7,14H,8H2,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPHDRZUAGZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2527104.png)
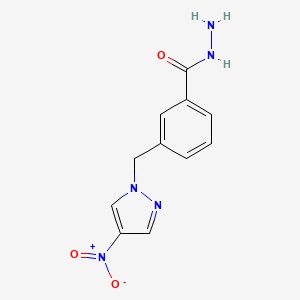
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)
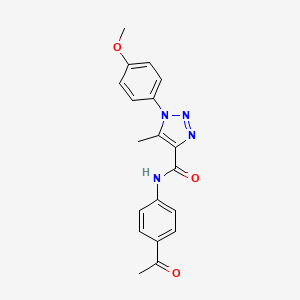
![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2527109.png)
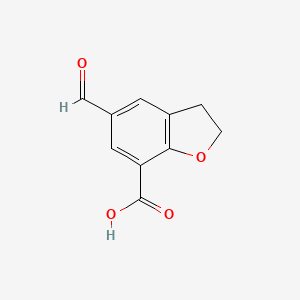
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
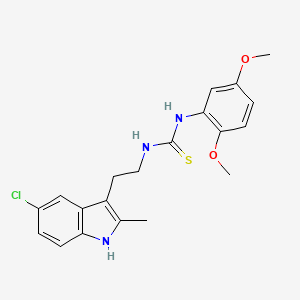
![5-{[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2527116.png)
